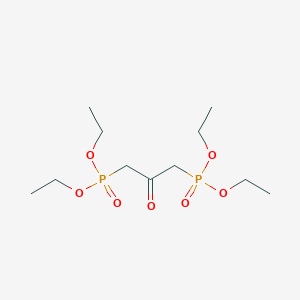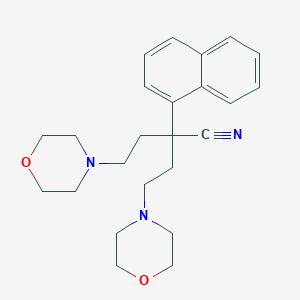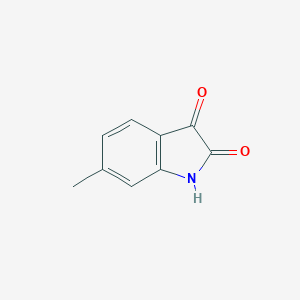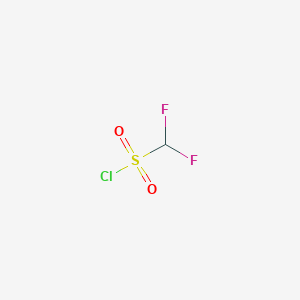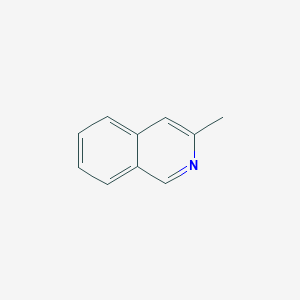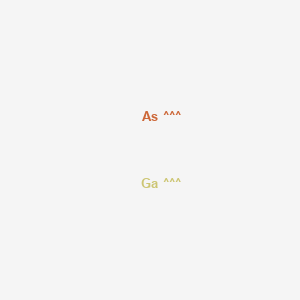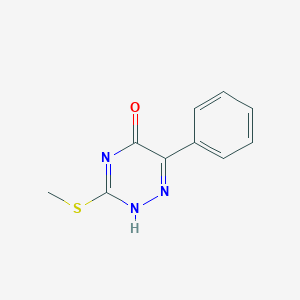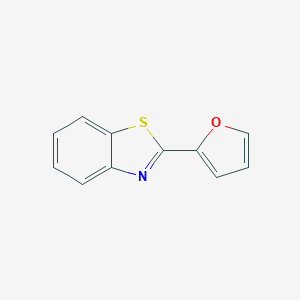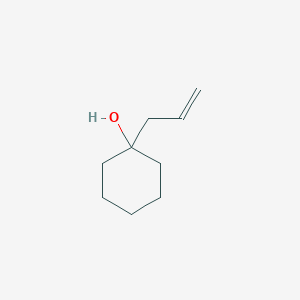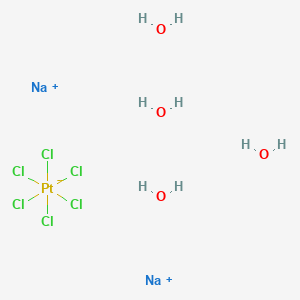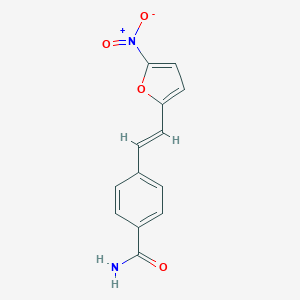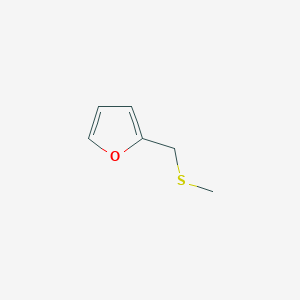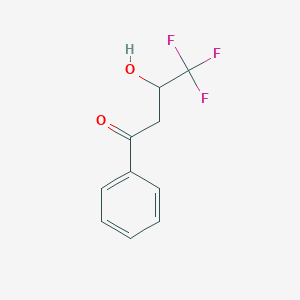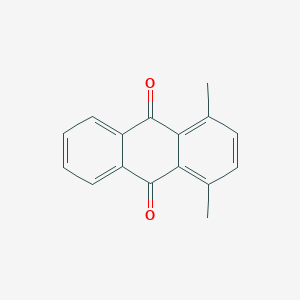
1,4-ジメチルアントラキノン
概要
説明
1,4-Dimethylanthraquinone is an organic compound with the molecular formula C16H12O2. It is a derivative of anthraquinone, characterized by the presence of two methyl groups at the 1 and 4 positions on the anthraquinone skeleton. This compound appears as a yellow fluffy powder and is known for its applications in various fields, including organic electronics and medicinal chemistry .
科学的研究の応用
1,4-Dimethylanthraquinone has numerous applications in scientific research:
作用機序
Target of Action
1,4-Dimethylanthraquinone (C16H12O2) is a chemical compound that has been studied for its potential applications in various fields . The primary targets of 1,4-Dimethylanthraquinone are DNA sequences, where it has been shown to cross-link to complementary sequences of DNA . This interaction is facilitated by non-covalent interactions, which stabilize the spontaneous hybridization of the target and probe sequences .
Mode of Action
The mode of action of 1,4-Dimethylanthraquinone involves the covalent modification of the target DNA sequences. This is achieved through exposure to near UV light, which induces the formation of cross-linked duplexes . The reaction is dependent on the first unpaired nucleotide extended beyond the duplex formed by the association of the target and probe . The overall site and nucleotide selectivity seems to originate from the chemical requirements of cross-linking .
Biochemical Pathways
It is known that the compound has the ability to alkylate nucleic acids, generating highly reactive quinone methide intermediates under the control of light, enzymatic reduction, anion concentration, and the biological target itself .
Result of Action
The result of 1,4-Dimethylanthraquinone’s action is the formation of cross-linked duplexes with DNA sequences . This can potentially interfere with the normal functioning of the DNA, leading to various molecular and cellular effects.
Action Environment
The action of 1,4-Dimethylanthraquinone can be influenced by various environmental factors. For instance, the compound’s ability to cross-link to DNA sequences is induced by exposure to near UV light . Additionally, factors such as time dependency, temperature, solvent type, counterions, and pH levels can influence the behavior of the compound .
生化学分析
Biochemical Properties
1,4-Dimethylanthraquinone has been found to interact with various biomolecules. For instance, it has been studied for its interaction with titanium dioxide nanoparticles . The nature of these interactions has been explored using UV-visible absorption spectroscopy and steady-state fluorescence spectroscopy .
Cellular Effects
Its interaction with titanium dioxide nanoparticles suggests potential influences on cell function .
Molecular Mechanism
The molecular mechanism of 1,4-Dimethylanthraquinone is complex. It involves binding interactions with biomolecules and potential changes in gene expression
Temporal Effects in Laboratory Settings
Its photophysical properties have been studied, suggesting potential changes over time .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethylbenzene with phthalic anhydride, followed by cyclization and oxidation steps. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .
Another method involves the direct methylation of anthraquinone using methyl iodide in the presence of a strong base like potassium carbonate. This reaction is usually performed in an aprotic solvent such as dimethylformamide .
Industrial Production Methods
In industrial settings, 1,4-Dimethylanthraquinone is often produced through large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions
1,4-Dimethylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydroquinones or dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other oxygenated derivatives. These products are valuable intermediates in the synthesis of dyes, pigments, and pharmaceuticals .
類似化合物との比較
1,4-Dimethylanthraquinone can be compared with other anthraquinone derivatives such as:
- 1,5-Dimethylanthraquinone
- 1,8-Dimethylanthraquinone
- 2,6-Dimethylanthraquinone
These compounds share similar chemical properties but differ in their substitution patterns, leading to variations in their reactivity and applications. For instance, 1,4-Dimethylanthraquinone is unique in its ability to form stable complexes with DNA, making it particularly useful in medicinal chemistry .
特性
IUPAC Name |
1,4-dimethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFAVJDEPNXAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061750 | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519-36-4 | |
| Record name | 1,4-Dimethyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,4-Dimethylanthraquinone influence its photochemical reactivity?
A: The addition of methyl groups to the anthraquinone backbone in 1,4-Dimethylanthraquinone introduces steric strain. This strain affects the molecule's photochemical behavior. Research comparing 1,4-Dimethylanthraquinone to a sterically hindered analog, 1,4-hexyl-bridged anthraquinone, has investigated the impact of this structural feature on photoinduced intramolecular hydrogen-atom transfer. [] This type of comparative study highlights how subtle modifications to the parent anthraquinone structure can lead to significant differences in reactivity.
Q2: What insights have been gained from studying the barriers to rotation of the methyl groups in 1,4-Dimethylanthraquinone?
A: Researchers have used techniques like solid-state NMR to investigate the rotational barriers of the methyl groups in 1,4-Dimethylanthraquinone. [] These studies, conducted in the context of related compounds like 4-methylacridine and 1,4-dimethylanthracene, provide information about the molecule's conformational dynamics. Understanding these dynamics can be crucial in comprehending how 1,4-Dimethylanthraquinone might interact with other molecules or within specific chemical environments.
Q3: What are the implications of the observed intramolecular hydrogen-atom abstraction in photoexcited 1,4-Dimethylanthraquinone?
A: Studies have shown that upon photoexcitation, 1,4-Dimethylanthraquinone undergoes intramolecular hydrogen-atom abstraction. [] This process is significant because it can initiate a cascade of subsequent reactions, leading to the formation of various products. Investigating this photochemical behavior is essential for understanding the potential applications and reactivity of 1,4-Dimethylanthraquinone in photochemical systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
